(1-Methylindolin-7-yl)boronic acid is a boronic acid derivative characterized by the presence of a methyl group on the indole structure. Its molecular formula is with a molecular weight of 177.01 g/mol. This compound features a boron atom bonded to a carbon atom of the indole ring, which is significant in various
(1-Methylindolin-7-yl)boronic acid is primarily involved in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds through the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst. The general reaction can be represented as follows:
Additionally, (1-Methylindolin-7-yl)boronic acid can undergo hydrolysis to form phenolic compounds, which can further participate in other organic transformations .
The synthesis of (1-Methylindolin-7-yl)boronic acid typically involves several steps:
(1-Methylindolin-7-yl)boronic acid finds applications primarily in organic synthesis and medicinal chemistry. It is utilized in:
Interaction studies involving (1-Methylindolin-7-yl)boronic acid focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding how this compound may function as an inhibitor or modulator in biological systems .
Several compounds share structural similarities with (1-Methylindolin-7-yl)boronic acid, each exhibiting unique properties and applications:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1H-Indazol-7-yl)boronic acid | 915411-01-7 | Similar indazole structure; used in similar reactions |
| (1-Methylindole-6-boronic acid | 1257738-46-7 | Indole derivative; potential applications in pharmaceuticals |
| (1-Methylpyrazol-5-yl)boronic Acid | 720702-41-0 | Pyrazole structure; used in diverse synthetic applications |
| (2-Methylindol-7-yl)boronic Acid | 2750602-27-6 | Variation in substitution pattern; useful in organic synthesis |
The uniqueness of (1-Methylindolin-7-yl)boronic acid lies in its specific indoline structure combined with the boronic acid functionality, making it particularly valuable in targeted